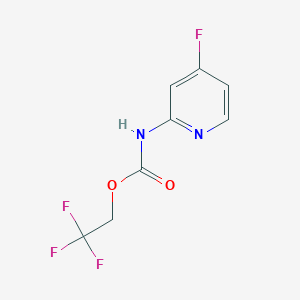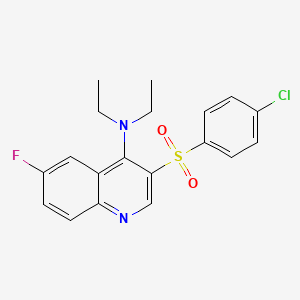
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine, commonly known as CFQ, is a chemical compound that has been gaining significant attention in scientific research recently. It has a molecular formula of C19H18ClFN2O2S . The average mass of this compound is 392.875 Da .
Molecular Structure Analysis
The molecular structure of CFQ is based on its molecular formula, C19H18ClFN2O2S . Unfortunately, the specific structural details or diagrams are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Derivative Structures and Molecular Interactions
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine, as part of the broader family of fluoroquinolines and their derivatives, is involved in complex molecular interactions and has potential applications in various scientific research areas. One study focuses on derivatives of 4-fluoro-5-sulfonylisoquinoline, analyzing their structural properties and molecular conformations, which are essential for understanding their reactivity and potential applications in medicinal chemistry and material science (Ohba et al., 2012).
Antiproliferative Activity and Tubulin Polymerization Inhibition
Derivatives of 3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine exhibit significant biological activities. For instance, some studies demonstrate that specific derivatives have substantial antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process in cell division and cancer progression. These findings indicate potential applications in developing new anticancer agents (Lee et al., 2011).
Diverse Synthetic Applications
The compound and its related derivatives are also central to novel synthetic methodologies. For example, a copper(I)-catalyzed reaction involving sulfonyl azide and amine has been used for the efficient synthesis of dihydroisoquinolin-imines, showcasing the compound's utility in facilitating diverse organic transformations (Chen et al., 2011).
Synthesis of 3-Arylsulfonylquinoline Derivatives
Research on the synthesis of 3-arylsulfonylquinoline derivatives highlights another area of application. A novel synthesis method via tert-butyl hydroperoxide mediated cycloaddition has been developed, offering a straightforward route to these compounds, which are important in pharmaceutical research (Zhang et al., 2016).
Inhibition of Phenylethanolamine N-Methyltransferase
The compound's derivatives have been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the synthesis of the neurotransmitter epinephrine. This activity suggests potential research applications in neurobiology and the development of treatments for disorders related to catecholamine synthesis (Grunewald et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as sulfanilides, have been known to target enzymes like beta-lactamase . These enzymes play a crucial role in bacterial resistance to antibiotics, making them a significant target for antibacterial drugs .
Mode of Action
Based on the structural similarity to other sulfonyl compounds, it can be inferred that it might interact with its targets through the sulfonyl group . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.
Biochemical Pathways
Compounds with similar structures have been shown to modulate oxidative stress and inflammatory pathways . Therefore, it is plausible that this compound might also interact with similar pathways, leading to downstream effects.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2S/c1-3-23(4-2)19-16-11-14(21)7-10-17(16)22-12-18(19)26(24,25)15-8-5-13(20)6-9-15/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLNPZQLQXCZHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N,N-diethyl-6-fluoroquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2425557.png)
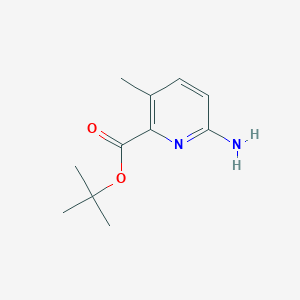
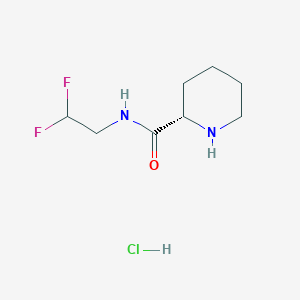
![4-benzoyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carbohydrazide](/img/structure/B2425562.png)
![N-(3,5-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2425564.png)
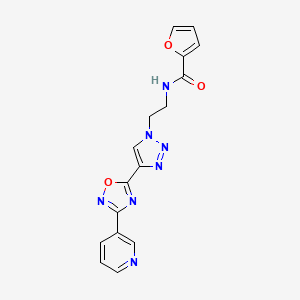
![3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2425569.png)
![3-fluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2425571.png)
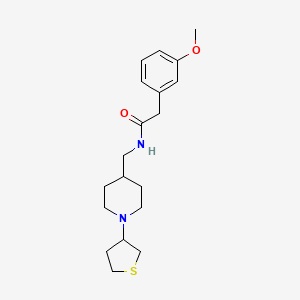
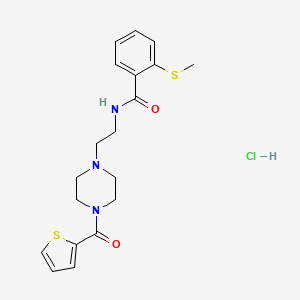
![2-(4-methoxybenzyl)-1-(2-methoxyethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2425574.png)
